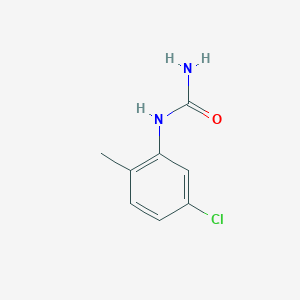

(5-Chloro-2-methylphenyl)urea

Description

Significance of Aryl Urea (B33335) Scaffolds in Synthetic Chemistry

Aryl urea derivatives are a class of organic compounds that have garnered substantial interest across various scientific disciplines, including medicinal chemistry, agrochemicals, and materials science. evitachem.comresearchgate.net The urea functional group, characterized by a carbonyl group flanked by two nitrogen atoms, provides a rigid and planar scaffold capable of forming multiple hydrogen bonds. nih.gov This ability to act as both a hydrogen bond donor and acceptor makes aryl ureas excellent candidates for interacting with biological targets such as enzymes and receptors. researchgate.netnih.gov

The versatility of the aryl urea scaffold lies in the ability to readily modify its structure by introducing different substituents on the aromatic rings. ontosight.ai This modularity allows for the fine-tuning of the compound's physicochemical properties, such as lipophilicity, electronic effects, and steric bulk, which in turn can influence its biological activity and selectivity. ontosight.airesearchgate.net Consequently, aryl ureas are recognized as "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets with high affinity. chemicaljournal.in Their applications are extensive, with derivatives being investigated as anticancer, antibacterial, antiviral, and anti-inflammatory agents. researchgate.nethilarispublisher.com

Evolution of Research Trajectories in Substituted Urea Synthesis and Applications

The synthesis of urea by Friedrich Wöhler in 1828 is often hailed as a landmark event that marked the beginning of modern organic chemistry. hilarispublisher.com Since then, the methods for preparing substituted ureas have evolved significantly. Traditional approaches often relied on the use of hazardous reagents like phosgene (B1210022) and its derivatives to create isocyanate intermediates, which would then react with an appropriate amine. nih.govresearchgate.net While effective, the toxicity and low selectivity of these reagents have driven the development of safer and more efficient synthetic routes. researchgate.net

Modern synthetic strategies focus on greener and more atom-economical methods. These include the use of safer phosgene substitutes like N,N'-carbonyldiimidazole (CDI), which avoids the production of chlorinated byproducts. nih.gov Other innovative approaches involve the direct carbonylation of amines using carbon dioxide or its equivalents, often facilitated by catalysts. nih.govresearchgate.net The development of continuous-flow reactor systems has also enabled the synthesis of unsymmetrically substituted ureas with short reaction times and under mild conditions. acs.org Furthermore, water-based synthetic methods are being explored to reduce the reliance on organic solvents, making the process more environmentally friendly. rsc.org This evolution in synthetic methodologies has broadened the accessibility and diversity of substituted ureas, fueling further research into their applications in drug discovery and materials science. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-2-methylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-5-2-3-6(9)4-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGOUZJNILIJFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10969316 | |

| Record name | N-(5-Chloro-2-methylphenyl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10969316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5428-48-8 | |

| Record name | N-(5-Chloro-2-methylphenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5428-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5428-48-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(5-Chloro-2-methylphenyl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10969316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-CHLORO-ORTHO-TOLYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloro 2 Methylphenyl Urea and Its Chemical Analogs

Synthesis of Key Precursors and Intermediates

The primary precursor for the title compound is 5-Chloro-2-methylaniline (B43014). Its synthesis is a well-documented process, with several routes starting from different chlorinated and nitrated toluene (B28343) derivatives.

5-Chloro-2-methylaniline, also known as 5-chloro-o-toluidine, serves as a crucial intermediate in the production of dyes, pesticides, and pharmaceuticals. guidechem.com There are established methods for its synthesis, primarily involving the reduction of a nitro group or the hydrogenolysis of a chloro group.

One common method involves the reduction of 4-chloro-2-nitrotoluene (B43163). A patented process describes dissolving a polysulfide, such as sodium polysulfide, in water, adding an ammonium (B1175870) salt, and then reacting this mixture with 4-chloro-2-nitrotoluene at a controlled temperature between 30-105 °C. google.com After the reaction, the resulting 5-chloro-2-methylaniline is isolated from the organic phase by distillation. google.com Drawbacks of some methods that start with 4-chloro-2-nitrotoluene include the high cost of the starting material and the need for specialized equipment for processes like catalytic hydrogenation. guidechem.com

Another documented synthetic route begins with 4,5-dichloro-2-methylaniline. prepchem.com In this procedure, the starting material is subjected to hydrogenation in water with concentrated hydrochloric acid. The reaction is carried out at high temperature (220°C) and pressure (100 atmospheres) in the presence of a catalyst, yielding 5-chloro-2-methylaniline with high purity. prepchem.com

| Starting Material | Reagents and Conditions | Product | Yield & Purity | Reference |

| 4-Chloro-2-nitrotoluene | Polysulfide, Ammonium Salt, Water, 30-105°C | 5-Chloro-2-methylaniline | Not specified | google.com |

| 4,5-Dichloro-2-methylaniline | H₂, Catalyst, Water, HCl, 220°C, 100 atm | 5-Chloro-2-methylaniline | 82% Yield, 99% Purity | prepchem.com |

Classical and Modern Approaches to Urea (B33335) Bond Formation

The formation of the urea bond is the final key step in synthesizing (5-Chloro-2-methylphenyl)urea. This transformation is typically achieved by reacting the precursor, 5-Chloro-2-methylaniline, with a suitable source of a carbonyl group that is flanked by two nitrogen atoms.

The reaction between an amine and an isocyanate is one of the most straightforward and widely used methods for preparing substituted ureas. commonorganicchemistry.com In this reaction, the nucleophilic amine attacks the electrophilic carbon atom of the isocyanate group, forming the urea linkage. This method is highly efficient for creating both symmetrical and unsymmetrical ureas. The synthesis of diaryl urea derivatives, which are analogs of the drug sorafenib, often employs the reaction of an aryl amine with an aryl isocyanate. asianpubs.org

A significant advantage of the amine-isocyanate reaction is that it can often proceed efficiently without the need for a catalyst. commonorganicchemistry.com A simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas through the nucleophilic addition of amines to potassium isocyanate. rsc.orgrsc.org This approach avoids the use of catalysts and often requires simple filtration or extraction for product isolation, circumventing the need for silica (B1680970) gel chromatography. rsc.orgrsc.org The reaction is scalable and provides good to excellent yields for a variety of N-substituted ureas. rsc.org

In a push towards more environmentally sustainable chemical manufacturing, water has been explored and successfully used as a solvent for urea synthesis. rsc.org Researchers have developed a simple and efficient method for synthesizing N-substituted ureas by reacting amines with potassium isocyanate specifically in water, without any organic co-solvent. rsc.orgrsc.org

Studies comparing different solvent systems revealed that water can significantly promote the reaction. For instance, the reaction of aniline (B41778) with potassium isocyanate in the presence of aqueous HCl showed markedly higher yields when water was used as the solvent compared to organic solvents or solvent mixtures. rsc.orgrsc.org This method is not only environmentally friendly but also practical and scalable for producing large volumes of urea derivatives. rsc.org

Effect of Solvent on Urea Synthesis

| Entry | Solvent System | Aniline Conversion (%) | Benzylamine Conversion (%) | Reference |

|---|---|---|---|---|

| 1 | Dioxane/H₂O (4:1) | 0 | 0 | rsc.org |

| 2 | THF/H₂O (4:1) | 0 | 25 | rsc.org |

| 3 | ACN/H₂O (4:1) | 40 | 30 | rsc.org |

| 4 | Dry ACN | 18 | 30 | rsc.org |

Conditions: Amine (1.0 equiv), KOCN (1.2 equiv), 1N aq. HCl (1.0 equiv), 25 °C. Data sourced from Tiwari et al. (2018). rsc.org

The results indicate that water is a superior solvent for this transformation, enhancing both the reaction rate and the final product yield. rsc.orgrsc.org

The isocyanate precursor required for urea synthesis does not always need to be prepared and isolated separately. It can be generated in situ from a primary amide via the Hofmann rearrangement. tcichemicals.comchemistrylearner.com This classic organic reaction transforms a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.org

The reaction is typically carried out by treating the amide with a halogen, such as bromine, in a strong aqueous base like sodium hydroxide. chemistrylearner.comnumberanalytics.com The base deprotonates the amide, which then reacts with bromine to form an N-bromoamide. wikipedia.org Further deprotonation is followed by a rearrangement where the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming the isocyanate. wikipedia.orgnumberanalytics.com This in situ generated isocyanate can then be trapped by an amine or ammonia (B1221849) to directly yield a substituted urea. organic-chemistry.org This pathway is a complementary approach to methods using potentially hazardous reagents like phosgene (B1210022) to create isocyanates. rsc.org

Nucleophilic Addition of Amines to Isocyanates

Transition-Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers powerful and versatile tools for the synthesis of ureas and their derivatives. nih.gov These methods often provide high efficiency and functional group tolerance under mild conditions.

Palladium-Catalyzed Heteroannulation Strategies

Recent advances have demonstrated the utility of N-arylureas themselves as effective ligands in palladium catalysis. nih.gov In a notable strategy, N-arylureas have been used as sterically undemanding pro-ligands for the Pd-catalyzed heteroannulation of N-tosyl-o-bromoanilines and 1,3-dienes. nih.govacs.org This convergent approach is highly effective for preparing 2-substituted indolines, which are privileged structures in drug discovery. nih.govacs.org The urea ligand outperforms traditional phosphine (B1218219) ligands for this transformation, tolerating a broad range of substrates, including those that are sterically demanding. nih.govnih.gov Computational and experimental studies suggest that the ureate binds to the palladium center in a monodentate fashion through the nonsubstituted nitrogen, a binding mode that is uncommon for metal-ureate complexes. nih.govacs.org

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

|---|---|---|---|---|

| N-Tosyl-o-bromoaniline | 1,3-Diene | Pd(OAc)₂ / N-Arylurea | 2-Substituted Indoline | nih.govnih.govacs.org |

Copper-Catalyzed C-N Bond Formation Reactions

Copper-catalyzed reactions represent another important avenue for C-N bond formation in the synthesis of ureas. A novel approach involves a copper-catalyzed cross-dehydrogenative coupling reaction, which activates a C-H bond in formamides and an N-H bond in N-alkoxy amides to construct multisubstituted ureas under mild conditions. rsc.org This method offers a direct way to form the urea linkage by coupling two different precursor molecules. rsc.org

In the field of sustainable chemistry, electrochemical urea synthesis using copper-based catalysts is an emerging area. confex.com This process often involves the co-reduction of carbon dioxide and a nitrogen source, such as nitrate. confex.com The C-N coupling is a critical step, and catalysts combining copper and zinc have been investigated to facilitate this transformation by optimizing the binding energies of carbon and nitrogen intermediates on the catalyst surface. confex.comacs.org For instance, a synergistic effect has been observed with bimetallic catalysts like CuPd alloys, which enhance chemisorption and catalytic activity for urea production. acs.org

| Method | Reactants | Catalyst | Key Aspect | Reference |

|---|---|---|---|---|

| Cross-Dehydrogenative Coupling | Formamides + N-Alkoxy Amides | Copper Catalyst | C-H/N-H activation under mild conditions. | rsc.org |

| Electrochemical Synthesis | CO₂ + Nitrate (NO₃⁻) | Cu-Zn or CuPd alloys | Sustainable route via electrocatalytic C-N coupling. | confex.comacs.org |

Synthetic Strategies for this compound Derivatives

The this compound scaffold serves as a valuable starting point for creating a diverse range of derivatives, often with the goal of discovering new therapeutic agents. Strategies typically involve the incorporation of various functional groups and structural motifs to modulate the compound's physicochemical and biological properties.

Incorporation of Heterocyclic Moieties

A prevalent strategy in medicinal chemistry is the incorporation of heterocyclic rings into a core structure to enhance biological activity and fine-tune drug-like properties. Diaryl ureas are a well-known class of kinase inhibitors, with the anticancer drug Sorafenib being a prominent example. asianpubs.orgnih.govfrontiersin.org Synthetic strategies for Sorafenib analogs and other bioactive ureas often involve coupling a substituted phenylurea, such as this compound, with various heterocyclic amines.

For example, in the development of Sorafenib, a central bis-aryl urea moiety was identified as crucial for inhibitory activity against Raf kinase. frontiersin.org The synthesis involved reacting an isocyanate with a heterocyclic amine, leading to derivatives containing moieties like isoxazole (B147169) and pyridine. frontiersin.org In other work, researchers have modified the Sorafenib scaffold by replacing its pyridyl carboxamide group with a quinoxalindione moiety. nih.gov This modification, intended to mimic key structural features of the original drug, demonstrates how new derivatives can be designed and synthesized by coupling a core urea structure with different heterocyclic systems. nih.gov The synthesis of these complex derivatives often starts from basic building blocks, such as 5-chloro-2-nitroaniline, which is then elaborated through multiple steps to form the final diaryl urea product containing the desired heterocycle. nih.gov

Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains structural elements from all the starting materials. organic-chemistry.orgtcichemicals.com This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. organic-chemistry.orgfrontiersin.org

The Biginelli reaction is a classic MCR that synthesizes dihydropyrimidinones from an aldehyde, a β-ketoester, and a urea or thiourea. tcichemicals.com This reaction provides a direct route to complex heterocyclic structures from simple, readily available building blocks. By using this compound or a related derivative as the urea component, a wide array of dihydropyrimidinones with this specific substitution pattern can be accessed. Such compounds are of significant interest due to their potential anti-inflammatory and anti-bacterial activities. tcichemicals.com The ability of MCRs to create complex peptide analogs and other bioactive scaffolds makes them a powerful tool for diversifying urea-based compounds. frontiersin.orgyoutube.com

| Reaction Name | Component 1 | Component 2 | Component 3 | Product Class | Reference |

|---|---|---|---|---|---|

| Biginelli Reaction | Aryl Aldehyde | β-Ketoester (e.g., Ethyl Acetoacetate) | Urea (or derivative) | Dihydropyrimidinone | tcichemicals.com |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for probing the molecular vibrations of (5-Chloro-2-methylphenyl)urea. These vibrations are specific to the bonds and functional groups within the molecule, offering a unique spectroscopic fingerprint.

The urea (B33335) linkage (-NH-CO-NH-) is a central feature of the this compound structure and gives rise to several characteristic vibrational bands. In the FT-IR spectrum, the C=O stretching vibration, often referred to as the Amide I band, is typically observed as a strong absorption. For urea and its derivatives, this band can be found in the region of 1637-1660 cm⁻¹. nih.govresearchgate.net Another key indicator is the N-H bending vibration (Amide II), which appears around 1554-1590 cm⁻¹. nih.govresearchgate.net The C-N stretching vibrations of the amide bond are also identifiable, often appearing in the range of 985-1020 cm⁻¹ in Raman spectra. researchgate.net

The N-H stretching vibrations are also prominent, typically appearing as a broad band in the FT-IR spectrum due to hydrogen bonding. For urea compounds, these can be observed around 3330 cm⁻¹. researchgate.net Specifically, in solid-state measurements of similar urea derivatives, N-H stretching vibrations have been assigned to bands at approximately 3273 cm⁻¹ and 3134 cm⁻¹. mdpi.com

Table 1: Characteristic Vibrational Frequencies of the Urea Linkage

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| N-H Stretch | 3100 - 3400 | FT-IR |

| C=O Stretch (Amide I) | 1630 - 1680 | FT-IR |

| N-H Bend (Amide II) | 1550 - 1600 | FT-IR |

| C-N Stretch | 980 - 1020 | FT-Raman |

Shifts in the expected vibrational frequencies can provide valuable insights into intramolecular and intermolecular interactions, such as hydrogen bonding. For instance, the involvement of the N-H groups in hydrogen bonding leads to a broadening and shifting of their stretching bands to lower wavenumbers. Similarly, the position of the C=O stretching band can be influenced by the electronic environment and hydrogen bonding interactions with the carbonyl oxygen.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

In ¹H NMR spectroscopy, the chemical shifts of the protons are influenced by their local electronic environment. The aromatic protons of the 5-chloro-2-methylphenyl group will appear in the downfield region, typically between 6.5 and 8.0 ppm, with their specific shifts and splitting patterns determined by the substitution pattern. The methyl group protons will resonate further upfield, generally in the range of 2.0-2.5 ppm. The N-H protons of the urea linkage will exhibit broad signals whose chemical shifts are concentration and solvent-dependent.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. libretexts.org The carbonyl carbon of the urea group is characteristically found in the most downfield region of the spectrum, often between 150 and 180 ppm. mdpi.com The aromatic carbons will have signals in the 110-140 ppm range, with the carbon attached to the chlorine atom and the methyl-substituted carbon showing distinct chemical shifts. The methyl carbon will appear at the highest field, typically around 15-25 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic (Ar-H) | 6.5 - 8.0 |

| ¹H | Methyl (Ar-CH₃) | 2.0 - 2.5 |

| ¹H | Amide (NH) | Variable |

| ¹³C | Carbonyl (C=O) | 150 - 180 |

| ¹³C | Aromatic (Ar-C) | 110 - 140 |

| ¹³C | Methyl (Ar-CH₃) | 15 - 25 |

Mass Spectrometry (MS) for Molecular Ion Confirmation

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and confirming its elemental composition. In a mass spectrum, the molecule is ionized, and the resulting molecular ion (M⁺) is detected. youtube.com

The mass-to-charge ratio (m/z) of the molecular ion peak directly corresponds to the molecular weight of the compound. youtube.com For this compound (C₈H₉ClN₂O), the expected monoisotopic mass of the molecular ion would be approximately 184.04 g/mol . The presence of chlorine is often indicated by a characteristic isotopic pattern, with a peak at M+2 that is about one-third the intensity of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. youtube.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental formula of the compound. mdpi.com

Electronic Absorption Spectroscopy (UV-Vis)

Electronic Absorption Spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful analytical technique used to study the electronic structure of molecules. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. When a molecule absorbs light of a specific wavelength, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

For substituted phenylureas, the UV-Vis spectrum is primarily dictated by the electronic transitions within the aromatic ring and the urea functional group, as well as the influence of the substituents on these chromophores. The presence of a chlorine atom and a methyl group on the phenyl ring of this compound, along with the urea moiety, influences the energy of the molecular orbitals and, consequently, the wavelengths of maximum absorption (λmax).

Prediction and Analysis of Electronic Transitions

The electronic transitions observed in the UV-Vis spectrum of molecules like this compound typically arise from π → π* and n → π* transitions. The phenyl ring and the carbonyl group of the urea contain π electrons, which can be excited to higher energy antibonding π* orbitals. The oxygen and nitrogen atoms of the urea also possess non-bonding (n) electrons that can be promoted to a π* orbital.

Generally, for simple ureas, an n → π* transition is observed in the region of 180-210 nm, with two more intense π → π* transitions occurring between 150-210 nm. However, the conjugation of the urea with the phenyl ring in this compound is expected to shift these absorptions to longer wavelengths (a bathochromic or red shift). The chlorine and methyl substituents on the phenyl ring further modulate the electronic properties of the aromatic system through inductive and hyperconjugative effects, which can also influence the absorption spectrum.

A detailed analysis of the electronic transitions can be achieved through computational quantum chemistry methods, such as Time-Dependent Density Functional Theory (TD-DFT). These calculations can predict the energies of the electronic transitions, the corresponding absorption wavelengths, and the oscillator strengths (a measure of the transition probability). Such theoretical predictions are invaluable for interpreting experimental UV-Vis spectra and assigning the observed absorption bands to specific electronic transitions. For instance, studies on similar phenylurea herbicides have utilized such computational approaches to understand their electronic structure and photodegradation pathways.

Crystallographic Investigations and Solid State Architecture of 5 Chloro 2 Methylphenyl Urea Analogs

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This method allows for the precise measurement of unit cell dimensions, bond lengths, bond angles, and torsional angles, which collectively define the molecular conformation and its packing within the crystal lattice.

Determination of Molecular Conformation and Geometrical Parameters

The molecular structure of phenylurea derivatives is characterized by a central urea (B33335) fragment (–NH–CO–NH–) linked to a phenyl ring. In the case of (5-Chloro-2-methylphenyl)urea, the phenyl ring is substituted with a chlorine atom and a methyl group.

Computational studies and crystallographic data from analogous compounds show that the urea moiety itself is generally planar. The key geometrical parameters, including bond lengths and angles, are well-defined. For instance, the C=O double bond is typically around 1.25 Å, while the C–N bonds of the urea group are intermediate between a single and double bond, usually measuring about 1.35 Å, indicating some degree of electron delocalization. The N-C(aryl) bond length is approximately 1.42 Å.

The conformation of the urea group relative to the phenyl ring is a defining feature. Phenylureas can exist in different conformations, primarily described as syn or anti (also referred to as cis or trans) with respect to the planarity of the molecule and the orientation around the N-C(aryl) bond. acs.org In many crystal structures of related compounds, the molecule adopts a largely planar conformation, which is often stabilized by intramolecular interactions.

Table 4.1: Representative Geometrical Parameters for Phenylurea Analogs Data compiled from computational studies and crystallographic data of analogous structures.

| Parameter | Typical Value (Å) | Parameter | Typical Value (°) |

| C=O | 1.25 | N-C-N | 116 |

| C(O)-N(H) | 1.35 | C-N-C(aryl) | 125 |

| N-C(aryl) | 1.42 | O=C-N | 122 |

Torsional Angles and Planarity Analysis

In substituted analogs like this compound, steric hindrance from the ortho-methyl group can influence these angles, potentially forcing the phenyl ring to twist out of the plane of the urea moiety. For example, in the crystal structure of 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea, the dihedral angle between the terminal phenyl ring and the imidazopyridine ring system is a mere 4.87(10)°. iucr.org In more complex systems, these angles can be significant, such as in a dihomooxacalix psu.eduarene bearing phenylurea moieties, where the phenyl groups form dihedral angles of about 20° and 40° with respect to the planar ureido groups. frontiersin.org The specific torsional angles dictate whether the molecule adopts a planar or a more twisted three-dimensional shape, which has profound implications for the subsequent crystal packing. acs.org

Intermolecular Interactions and Crystal Packing Motifs

The solid-state architecture of phenylureas is dominated by a network of non-covalent interactions. These interactions guide the self-assembly of molecules into stable, repeating three-dimensional patterns known as crystal lattices.

Hydrogen Bonding Networks (N—H⋯O, C—H⋯O)

The most significant intermolecular interaction in the crystal packing of ureas is the hydrogen bond. The urea group contains two N–H groups (hydrogen bond donors) and a carbonyl oxygen (a hydrogen bond acceptor). This functionality allows for the formation of robust and highly directional N–H⋯O hydrogen bonds.

Typically, these interactions lead to the formation of well-defined supramolecular motifs. One of the most common motifs is a centrosymmetric dimer, where two molecules are linked by a pair of N–H⋯O hydrogen bonds, forming a characteristic R²₂(8) ring motif. This is observed in the crystal structure of 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea, where molecules are linked into inversion dimers via N–H⋯O hydrogen bonds. iucr.org These dimers can then act as building blocks, further assembling into chains, sheets, or more complex three-dimensional networks.

Weaker C–H⋯O hydrogen bonds, involving the aromatic C-H groups and the carbonyl oxygen, can also play a role in stabilizing the crystal structure, connecting the primary motifs into a more extensive network.

Table 4.2: Typical Hydrogen Bond Geometries in Phenylurea Analogs

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N–H···O | ~0.86 | ~2.0 - 2.2 | ~2.8 - 3.0 | ~150 - 170 |

| C–H···O | ~0.93 | ~2.4 - 2.6 | ~3.2 - 3.5 | ~130 - 160 |

D = Donor atom, A = Acceptor atom. Data are representative values from related structures.

π-Stacking and C—H⋯π Interactions

C–H⋯π interactions, where a C-H bond (from a methyl group or the aromatic ring) points towards the face of an adjacent phenyl ring, also contribute significantly to the cohesion of the crystal lattice. These interactions, though weaker than classical hydrogen bonds, are numerous and collectively play a vital role in stabilizing the three-dimensional structure. For instance, C–H⋯π interactions are noted as stabilizing forces in the crystal packing of N-(5-Chloro-3-methyl-1-phenylpyrazol-4-ylcarbonyl)-N′-(2-methoxyphenyl)thiourea. researchgate.net

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. The surface is generated by partitioning the crystal electron density, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are combined to generate a normalized contact distance (dₙₒᵣₘ), which is mapped onto the surface in a color-coded fashion. Red spots on the dₙₒᵣₘ map indicate close contacts that are shorter than the van der Waals radii, highlighting key interactions like hydrogen bonds.

This analysis can be summarized in a 2D fingerprint plot, which provides a quantitative breakdown of the contribution of each type of intermolecular contact to the total Hirshfeld surface area. For chlorophenyl derivatives, the most significant contributions typically arise from H⋯H, C⋯H, and O⋯H contacts. Due to the presence of chlorine, Cl⋯H contacts also make a notable contribution.

For example, a Hirshfeld analysis of (E)-1-(4-chlorophenyl)-2-(2,2-dibromo-1-(3-nitrophenyl)vinyl)diazene showed that the dominant contacts were Br⋯H/H⋯Br (19.6%), H⋯H (12.2%), C⋯H/H⋯C (11.9%), and O⋯H/H⋯O (11.0%). unec-jeas.com In another study of a chlorophenyl derivative, the contributions were H⋯H (46.1%), H⋯C/C⋯H (35.4%), and H⋯Cl/Cl⋯H (13.8%). researchgate.net These examples demonstrate that while hydrogen-based contacts are paramount, halogen contacts are also a key feature in the crystal packing of these molecules.

Table 4.3: Representative Contributions to the Hirshfeld Surface for Chloro-Aryl Analogs

| Interaction Type | Typical Contribution (%) |

| H···H | 12 - 47 |

| C···H / H···C | 12 - 36 |

| O···H / H···O | 10 - 15 |

| Cl···H / H···Cl | ~14 |

| Cl···Cl | ~3 |

Data compiled from Hirshfeld analyses of analogous structures. unec-jeas.comresearchgate.netmdpi.com

Computational Chemistry and Theoretical Modeling of 5 Chloro 2 Methylphenyl Urea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a cornerstone of modern computational chemistry and would be the primary tool for analyzing (5-Chloro-2-methylphenyl)urea.

Geometry Optimization and Conformational Stability

A crucial first step in the computational analysis of this compound would be to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process that calculates the atomic coordinates corresponding to the minimum energy on the potential energy surface. Different conformers, arising from the rotation around single bonds, would be explored to identify the global minimum energy structure, which represents the most stable conformation of the molecule. The relative energies of other stable conformers would provide insights into the molecule's flexibility and the energy barriers between different conformations.

Vibrational Frequency Predictions and Spectral Simulation

Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule. The results are invaluable for interpreting experimental infrared (IR) and Raman spectra. By simulating the vibrational spectrum, each predicted frequency can be assigned to specific molecular motions, such as stretching, bending, and torsional modes of the various functional groups within this compound.

Electronic Structure and Reactivity Descriptors

Beyond molecular structure and vibrations, DFT calculations can provide a wealth of information about the electronic properties and chemical reactivity of this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive molecule. Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis would be used to quantify the strength of various intramolecular interactions, such as hyperconjugation, which involves charge delocalization from occupied bonding orbitals to unoccupied antibonding orbitals. This analysis would offer deep insights into the stability of the molecule arising from these electronic interactions.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution in a molecule and predicting its reactive behavior. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red regions indicate negative potential, attractive for electrophiles, and are typically found near electronegative atoms. Blue regions indicate positive potential, attractive for nucleophiles, and are usually located around hydrogen atoms. The MEP map for this compound would visually identify the electron-rich and electron-poor regions, providing a guide to its intermolecular interactions and chemical reactivity.

Reaction Pathway Energetics and Mechanistic Studies

Computational studies are instrumental in elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction intermediates. Density Functional Theory (DFT) is a widely used method for these investigations, offering a good balance between accuracy and computational cost.

The synthesis of substituted ureas, such as this compound, can be theoretically modeled to understand the underlying reaction mechanisms. Computational workflows can map out the potential energy surface of the reaction, identifying the most favorable pathways. For instance, in the synthesis involving the reaction of an isocyanate with an amine, DFT calculations can model the nucleophilic attack of the amine on the isocyanate, the formation of the urea (B33335) bond, and any subsequent proton transfer steps. The energies of reactants, intermediates, transition states, and products can be calculated to determine the reaction's thermodynamic and kinetic feasibility.

Computational methods are increasingly used to predict the selectivity of chemical reactions, which is crucial for optimizing synthesis and minimizing unwanted byproducts. For aromatic compounds with multiple potential reaction sites, predicting regioselectivity is a key challenge. DFT calculations can be employed to determine the relative activation energies for reactions at different positions on the aromatic ring, thereby predicting the major product.

Machine learning models, often trained on DFT-calculated descriptors, have also emerged as powerful tools for predicting reaction outcomes with high accuracy and speed. For the synthesis of this compound, theoretical models could predict the selectivity of the urea formation, especially in scenarios where competing reactions are possible. The electronic properties of the substituted phenyl ring, influenced by the chloro and methyl groups, would be a key determinant of this selectivity. By calculating descriptors such as atomic charges and Fukui functions, researchers can rationalize and predict the most likely site of reaction. While specific predictive data for this compound is not published, the methodologies for such predictions are robust and widely applied in organic synthesis planning.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics, intermolecular interactions, and behavior in different environments.

MD simulations of substituted ureas can reveal how the molecule behaves in solution, in the solid state, or when interacting with other molecules. For this compound, simulations could model its conformational preferences, showing how the phenyl ring and urea group orient themselves relative to each other. The flexibility of the molecule and the rotational barriers of key bonds can be determined from the simulation trajectories.

Furthermore, MD simulations are invaluable for understanding intermolecular interactions. In a condensed phase, such as a crystal or a solution, this compound molecules will interact with each other and with solvent molecules through hydrogen bonds, van der Waals forces, and electrostatic interactions. Simulations can quantify the strength and lifetime of these interactions, which are crucial for understanding the compound's physical properties like solubility and melting point. For instance, the urea moiety is a strong hydrogen bond donor and acceptor, and simulations would highlight the specific hydrogen bonding patterns that this compound can form.

Prediction of Nonlinear Optical Properties

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry, particularly DFT, plays a crucial role in the design and prediction of the NLO properties of new materials. Urea and its derivatives are a class of compounds that have been investigated for their NLO properties.

The NLO response of a molecule is related to its hyperpolarizability (β), which can be calculated using quantum chemical methods. The presence of electron-donating and electron-withdrawing groups on a π-conjugated system can lead to a large hyperpolarizability. In this compound, the phenyl ring acts as the conjugated system, while the chloro and methyl groups, along with the urea moiety, act as substituents that modulate the electronic properties of the molecule.

DFT calculations can predict the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) of this compound. These calculations would likely show that the substitution pattern on the phenyl ring influences the intramolecular charge transfer and, consequently, the NLO response. By comparing the calculated hyperpolarizability of this compound to that of a standard NLO material like urea, its potential as an NLO material can be assessed.

Below is a hypothetical data table illustrating the kind of information that could be obtained from a DFT calculation of the NLO properties of this compound, with urea shown for comparison. The values are illustrative and based on general trends observed for similar molecules.

| Compound | Dipole Moment (μ) (Debye) | Mean Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

|---|---|---|---|

| Urea (Reference) | 1.4 | 33 | 45 |

| This compound | 3.5 | 120 | 350 |

These theoretical predictions can guide the synthesis and experimental characterization of new materials with enhanced NLO properties.

Supramolecular Chemistry and Self Assembly of Urea Derivatives

Anion Recognition and Sensing via Urea (B33335) MoietiesThe polarized N-H groups in the urea moiety are sufficiently acidic to act as effective hydrogen-bond donors for anions.nih.govnih.govThis interaction is the basis for a vast field of anion receptor chemistry. Urea-based receptors can bind anions like halides (F⁻, Cl⁻) or oxoanions (acetate, phosphate) through the formation of one or more hydrogen bonds.nih.govnih.govWhen a chromogenic group is attached to the urea receptor, this binding event can cause a color change, allowing the molecule to function as a colorimetric sensor for the targeted anion.semanticscholar.org

While these principles are well-established for the broader class of urea derivatives, applying them directly to (5-Chloro-2-methylphenyl)urea without experimental evidence would be speculative and scientifically unsound. The specific electronic effects of the chloro and methyl substituents on the phenyl ring would uniquely influence its hydrogen bonding strength, self-assembly patterns, and potential for host-guest interactions. Without dedicated research on this compound, a detailed and accurate article as requested cannot be constructed.

Chemical Reactivity and Derivatization Studies

Functional Group Transformations of the Urea (B33335) Moiety

The urea functional group in (5-chloro-2-methylphenyl)urea possesses two N-H bonds that are amenable to various chemical transformations, including acylation and alkylation. These reactions provide a straightforward route to a wide array of N-substituted derivatives with potentially altered chemical and biological properties.

Acylation of the urea moiety can be achieved through reaction with acylating agents such as acyl chlorides or acid anhydrides. This transformation introduces an acyl group onto one of the nitrogen atoms of the urea, forming an N-acylurea. The synthesis of N-acyl cyclic urea derivatives has been demonstrated through the reaction of a cyclic urea with various acyl chlorides in the presence of a base like triethylamine. arkat-usa.orgresearchgate.net This general methodology can be applied to this compound to generate a library of N-acyl derivatives. The reaction typically proceeds under mild conditions and can accommodate a variety of aliphatic and aromatic acyl chlorides. arkat-usa.orgresearchgate.net

Alkylation of the urea nitrogen can also be accomplished, for instance, through reaction with alkyl halides. In a study on unsymmetrical N,N'-diarylureas, regioselective alkylation was achieved at the more sterically congested nitrogen atom. nih.gov This suggests that selective alkylation of one of the nitrogen atoms in this compound could be feasible, leading to the formation of N-alkylated derivatives.

Intramolecular cyclization reactions involving the urea moiety are also possible, particularly when a suitable reactive group is present in a side chain. For example, N-(2-chloroethyl) ureas have been shown to undergo intramolecular cyclization to form heterocyclic compounds. researchgate.net While this specific reaction requires a pre-functionalized urea, it highlights the potential of the urea group to participate in ring-forming reactions.

Table 1: Examples of Functional Group Transformations of the Urea Moiety

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Acylation | Acyl chloride, Base (e.g., Et3N), Solvent (e.g., THF) | N-Acyl-(5-chloro-2-methylphenyl)urea |

| Alkylation | Alkyl halide, Base | N-Alkyl-(5-chloro-2-methylphenyl)urea |

Chemical Modifications at the Chlorophenyl and Methylphenyl Substituents

The aromatic ring of this compound and its methyl substituent offer additional sites for chemical modification, further expanding the range of accessible derivatives.

While this compound itself possesses a methyl group, this can be a precursor to an alkyl halide functionality, such as a chloromethyl group, through free-radical halogenation. The resulting benzylic halide is a versatile intermediate for a variety of nucleophilic substitution reactions. For instance, the reaction of a chloromethyl group with secondary amines can lead to the synthesis of derivatives containing a tertiary amine moiety. arkat-usa.org This approach allows for the introduction of a wide range of functional groups at the benzylic position, significantly diversifying the chemical space around the core this compound scaffold.

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution, a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The regioselectivity of these reactions is directed by the existing substituents on the ring: the chloro group, the methyl group, and the ureido group (-NHCONH2).

The directing effects of these substituents are as follows:

Methyl group (-CH3): An activating, ortho, para-directing group.

Chloro group (-Cl): A deactivating, ortho, para-directing group.

Ureido group (-NHCONH2): An activating, ortho, para-directing group.

The interplay of these directing effects determines the position of the incoming electrophile. Both the methyl and ureido groups are activating and will direct incoming electrophiles to the positions ortho and para to them. The chloro group, while deactivating, also directs ortho and para. In the this compound molecule, the positions on the aromatic ring are influenced by these substituents. The ureido group at position 1, the methyl group at position 2, and the chloro group at position 5 will collectively influence the substitution pattern. The most activated positions for electrophilic attack are generally those that are ortho and para to the activating groups and not sterically hindered. youtube.comorganicchemistrytutor.comyoutube.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO3, H2SO4 | Substitution at positions ortho/para to activating groups |

| Halogenation | X2, Lewis Acid (e.g., FeX3) | Substitution at positions ortho/para to activating groups |

| Sulfonation | SO3, H2SO4 | Substitution at positions ortho/para to activating groups |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | Substitution at positions ortho/para to activating groups |

It is important to note that steric hindrance can also play a significant role in determining the final product distribution. youtube.com

Selective Reactivity in Multi-Functionalized Urea Systems

In a molecule with multiple reactive sites like this compound, achieving selective functionalization is a key challenge and a powerful tool for creating complex derivatives. The different reactivity of the urea nitrogens, the aromatic ring, and the methyl group can be exploited to control the outcome of chemical reactions.

One strategy for achieving selectivity is through directed ortho metalation. A study on unsymmetrical N,N'-diarylureas demonstrated that after regioselective N-alkylation, the resulting mono-N-alkylated urea can direct metalation (ortholithiation) to the ring bearing the alkylated nitrogen. nih.gov Subsequent quenching with an electrophile leads to functionalization at a specific ortho position. This approach allows for the selective introduction of substituents onto one of the aromatic rings in a diarylurea system, a principle that could be extended to the selective functionalization of the phenyl ring in this compound.

Chemoselectivity can also be observed in reactions involving different functional groups. For example, in a molecule containing both a urea moiety and a benzylic halide, the reaction conditions could be tuned to favor nucleophilic substitution at the benzylic position over reaction at the urea nitrogens, or vice versa. The choice of nucleophile, base, and solvent can all influence the chemoselectivity of the reaction.

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for (5-Chloro-2-methylphenyl)urea, and how can purity be validated?

- Methodology : A common approach involves coupling 5-chloro-2-methylaniline with an isocyanate or via urea-forming reactions under controlled conditions. For example, analogous urea derivatives have been synthesized using carbodiimide-mediated coupling or direct reaction with phosgene equivalents . Purity validation typically employs HPLC with UV detection (λ = 254 nm) and mass spectrometry (MS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out by-products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.3–2.5 ppm) .

- FT-IR : Urea carbonyl stretching (~1640–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₈H₉ClN₂O, [M+H]⁺ = 185.0476) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology :

- Use fume hoods and PPE (gloves, lab coat) to avoid inhalation/contact.

- Store in airtight containers at 2–8°C to prevent degradation.

- Refer to SDS data for spill management (e.g., neutralization with sodium bicarbonate) and first-aid measures (e.g., eye irrigation with saline) .

Advanced Research Questions

Q. How can conflicting crystallographic data during structure refinement of this compound derivatives be resolved?

- Methodology :

- Use SHELXL for iterative refinement, adjusting parameters like thermal displacement (Uᵢₛₒ) and occupancy factors. Validate with R-factors (e.g., R₁ < 0.05 for high-resolution data) .

- Cross-check with ORTEP-3 to visualize electron density maps and identify misplaced atoms. Discrepancies in bond lengths (>0.02 Å) may indicate twinning or disorder .

Q. What strategies minimize by-products in the synthesis of this compound under varying pH conditions?

- Methodology :

- Optimize pH (6.5–7.5) to balance nucleophilicity of the amine and stability of intermediates. For example, acidic conditions may protonate the amine, reducing reactivity, while basic conditions risk hydrolysis .

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates using column chromatography .

Q. How do intermolecular interactions in this compound crystals influence its physicochemical properties?

- Methodology :

- Analyze hydrogen-bonding networks (N-H···O=C) and π-π stacking using Mercury Software . For example, dimer formation via N-H···O bonds can enhance thermal stability (Tₘ > 200°C) .

- Computational studies (DFT at B3LYP/6-31G*) predict electrostatic potential surfaces, correlating with solubility and reactivity .

Data Contradiction & Validation

Q. How should researchers address discrepancies between theoretical and experimental NMR spectra?

- Methodology :

- Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and tautomerism. Use Gaussian or ADF to simulate solvent-inclusive NMR shifts .

- Validate via 2D NMR (HSQC, HMBC) to confirm scalar coupling and long-range correlations .

Q. What steps ensure reproducibility in crystallographic studies of this compound analogs?

- Methodology :

- Deposit raw data in repositories (e.g., Cambridge Structural Database, CSD) with CIF files.

- Apply PLATON checks for missed symmetry (e.g., twinning) and CheckCIF for validation .

Ethical & Reporting Standards

Q. How can researchers balance open-data requirements with proprietary constraints in studies involving this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.